4-(1,1-difluoroethyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods: Industrial production of 4-(1,1-difluoroethyl)-2-nitroaniline may involve large-scale difluoroalkylation processes, utilizing cost-effective and readily available reagents such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoroethyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-(1,1-Difluoroethyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized aromatic compounds with modified functional groups.
Scientific Research Applications
4-(1,1-Difluoroethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design due to the unique properties imparted by the 1,1-difluoroethyl group.
Industry: Utilized in the development of advanced materials with specific electronic and steric properties
Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)-2-nitroaniline involves its interaction with molecular targets through the unique electronic properties of the 1,1-difluoroethyl group. This group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 4-(1,1-Difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline
Uniqueness: 4-(1,1-Difluoroethyl)-2-nitroaniline stands out due to the presence of both the nitro and 1,1-difluoroethyl groups, which together impart unique electronic and steric properties. These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
2680539-36-8 |
---|---|
Molecular Formula |
C8H8F2N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.